molecular formula C15H23N B13201145 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine

Cat. No.: B13201145
M. Wt: 217.35 g/mol
InChI Key: BCTBVCCXCOQXNI-UHFFFAOYSA-N
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Description

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is a heterocyclic organic compound that belongs to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing rings that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of the 4-methylphenyl group and diethyl substituents on the pyrrolidine ring makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with diethylamine and a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethyl-4-phenylpyrrolidine: Lacks the 4-methyl group on the phenyl ring.

    3,3-Diethyl-4-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3,3-Diethyl-4-(4-nitrophenyl)pyrrolidine: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3,3-diethyl-4-(4-methylphenyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-12(3)7-9-13/h6-9,14,16H,4-5,10-11H2,1-3H3

InChI Key

BCTBVCCXCOQXNI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=C(C=C2)C)CC

Origin of Product

United States

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